molecular formula C10H18O2 B11998582 1,4-Dioxaspiro[4.7]dodecane CAS No. 183-03-9

1,4-Dioxaspiro[4.7]dodecane

Cat. No.: B11998582
CAS No.: 183-03-9
M. Wt: 170.25 g/mol
InChI Key: SDDZRHXHMJURQC-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.7]dodecane is an organic compound with the molecular formula C10H18O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

1,4-Dioxaspiro[4.7]dodecane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spiro compound through a condensation reaction, where water is eliminated as a byproduct. Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.7]dodecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1,4-Dioxaspiro[4.7]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.7]dodecane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The pathways involved may include enzyme inhibition or activation, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.7]dodecane can be compared with other spiro compounds such as 1,4-Dioxaspiro[4.5]decane and 2,3-dimethyl-1,4-dioxaspiro[4.7]dodecane. These compounds share similar structural features but differ in their ring sizes and substituents, which can affect their reactivity and applications. For example, 1,4-Dioxaspiro[4.5]decane has a smaller ring size, making it less stable but more reactive in certain chemical reactions .

Properties

IUPAC Name

1,4-dioxaspiro[4.7]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-4-6-10(7-5-3-1)11-8-9-12-10/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDZRHXHMJURQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301925
Record name 1,4-Dioxaspiro[4.7]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183-03-9
Record name 1,4-Dioxaspiro[4.7]dodecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro[4.7]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclooctanone ethylene ketal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZR2GC5Q2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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